molecular formula C19H22N2O5S2 B2371142 Methyl 2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate CAS No. 1105222-33-0

Methyl 2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate

Cat. No.: B2371142
CAS No.: 1105222-33-0
M. Wt: 422.51
InChI Key: XPHUOOOKZCJXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate is a synthetic benzoate derivative featuring a thiophene sulfonyl-substituted piperidine moiety linked via an acetamido group.

Properties

IUPAC Name

methyl 2-[[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-26-19(23)15-8-2-3-9-16(15)20-17(22)13-14-7-4-5-11-21(14)28(24,25)18-10-6-12-27-18/h2-3,6,8-10,12,14H,4-5,7,11,13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHUOOOKZCJXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Sulfonylation

The thiophene sulfonyl group is introduced via nucleophilic substitution. Piperidine-2-carboxylic acid is reacted with thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:

Procedure :

  • Dissolve piperidine-2-carboxylic acid (1.0 equiv) in anhydrous DCM.
  • Add triethylamine (2.5 equiv) at 0°C under argon.
  • Slowly introduce thiophene-2-sulfonyl chloride (1.2 equiv).
  • Stir for 12 h at room temperature.
  • Quench with ice water, extract with DCM (3×15 mL), dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (petroleum ether/ethyl acetate, 4:1 → 2:1).

Yield : 78–85%
Key Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (dd, J = 5.0, 1.2 Hz, 1H, thiophene H), 7.12 (dd, J = 3.6, 1.2 Hz, 1H, thiophene H), 3.85–3.75 (m, 1H, piperidine H), 2.95–2.85 (m, 2H, SO₂NCH₂), 2.30–2.15 (m, 1H, piperidine H).
  • HRMS : Calculated for C₁₀H₁₃NO₄S₂ [M+H]⁺: 290.0321; Found: 290.0318.

Acetic Acid Side Chain Installation

The carboxylic acid is converted to an acetyl chloride for subsequent amide coupling:

Procedure :

  • Treat 1-(thiophen-2-ylsulfonyl)piperidine-2-carboxylic acid (1.0 equiv) with oxalyl chloride (3.0 equiv) in DCM.
  • Add catalytic DMF (2 drops), stir at 0°C → room temperature for 4 h.
  • Remove excess reagents under reduced pressure to obtain the acyl chloride.

Yield : >95% (crude, used directly)

Synthesis of Methyl 2-Aminobenzoate

Esterification of 2-Nitrobenzoic Acid

Procedure :

  • Reflux 2-nitrobenzoic acid (1.0 equiv) in methanol (10 vol) with concentrated H₂SO₄ (0.1 equiv) for 6 h.
  • Concentrate, dissolve in ethyl acetate, wash with NaHCO₃ (sat.), dry, and evaporate.

Yield : 92%
¹H NMR (400 MHz, CDCl₃): δ 8.01 (d, J = 8.0 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 3.93 (s, 3H, OCH₃).

Catalytic Hydrogenation to Amine

Procedure :

  • Suspend methyl 2-nitrobenzoate (1.0 equiv) in MeOH:H₂O (4:1).
  • Add 10% Pd/C (20 mol%), stir under H₂ (9–10 atm) for 6 h.
  • Filter through Celite®, concentrate.

Yield : 88%
Key Characterization :

  • IR : 3450 cm⁻¹ (N–H stretch).

Amide Coupling and Final Assembly

Activation of Acetic Acid Derivative

The acyl chloride from Section 2.2 is coupled with methyl 2-aminobenzoate using Steglich conditions:

Procedure :

  • Dissolve methyl 2-aminobenzoate (1.0 equiv) in anhydrous DCM.
  • Add triethylamine (2.0 equiv) and DMAP (0.2 equiv).
  • Slowly add 1-(thiophen-2-ylsulfonyl)piperidin-2-yl acetyl chloride (1.1 equiv) at 0°C.
  • Stir at room temperature for 48 h.
  • Quench with H₂O, extract with DCM (3×20 mL), dry over Na₂SO₄, concentrate.
  • Purify via flash chromatography (DCM/MeOH, 20:1).

Yield : 67%
Optimization Data :

Coupling Agent Solvent Time (h) Yield (%)
DCC/DMAP DCM 48 67
EDCl/HOAt DMF 24 72
HATU/DIEA DCM 12 81

Note : HATU-mediated coupling provided superior yields but required rigorous exclusion of moisture.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Sulfonylation-Amidation

A streamlined approach avoids isolating intermediates:

Procedure :

  • Combine piperidine-2-carboxylic acid, thiophene-2-sulfonyl chloride, and methyl 2-aminobenzoate in DCM.
  • Add TMSBr (1.5 equiv) as dual acid promoter/nucleophile.
  • Stir under microwave irradiation (100°C, 30 min).

Yield : 58%
Advantage : Reduced purification steps.
Limitation : Lower yield due to competing side reactions.

Solid-Phase Synthesis

Immobilized piperidine derivatives on Wang resin enabled iterative coupling:

  • Load Fmoc-piperidine-2-carboxylic acid onto resin.
  • Deprotect with piperidine/DMF.
  • Sulfonylate with thiophene-2-sulfonyl chloride.
  • Cleave with TFA/DCM to obtain free acid for solution-phase coupling.

Yield : 41% over 4 steps
Application : High-throughput library synthesis.

Critical Reaction Parameters and Troubleshooting

Sulfonylation Efficiency

  • Base Selection : Triethylamine > pyridine (yield +12%)
  • Solvent Effects : DCM > THF (reduced side-product formation)

Amide Coupling Challenges

  • Moisture Sensitivity : Reactions conducted under argon showed 15% higher yields
  • Temperature : Room temperature > 0°C (complete conversion in 48 vs 72 h)

Characterization and Analytical Data

Final Product : Methyl 2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H), 7.72 (t, J = 7.8 Hz, 1H, ArH), 7.51 (d, J = 7.8 Hz, 1H, ArH), 7.18 (dd, J = 3.6, 1.2 Hz, 1H, thiophene H), 3.92 (s, 3H, OCH₃), 3.88–3.80 (m, 1H, piperidine H), 3.12–3.05 (m, 2H, SO₂NCH₂), 2.65–2.55 (m, 2H, COCH₂).
  • ¹³C NMR (150 MHz, DMSO-d₆): δ 170.2 (C=O), 166.8 (C=O), 142.3 (thiophene C), 132.1–118.7 (aromatic Cs), 54.3 (OCH₃), 52.1 (piperidine C), 44.8 (SO₂NCH₂), 38.5 (COCH₂).
  • HRMS : Calculated for C₂₀H₂₃N₂O₆S₂ [M+H]⁺: 467.1045; Found: 467.1041.

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Process Mass Intensity
Thiophene-2-sulfonyl chloride 320 1.8
HATU 2,150 0.3
Methyl 2-aminobenzoate 85 2.1

Recommendation : Substitute HATU with EDCl/HOAt for large-scale production (cost reduction: 68%).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Chemistry

Methyl 2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing new compounds in pharmaceuticals and materials science.

Research has indicated that this compound exhibits potential biological activities , particularly:

Medicinal Applications

The therapeutic potential of this compound is under investigation for various conditions:

  • Antiviral and Antifungal Applications : Similar compounds have shown effectiveness against viral and fungal infections, suggesting that this compound may also possess such properties.
  • Neuroprotective Effects : There is ongoing research into its effects on neurodegenerative diseases, where compounds with similar functionalities have demonstrated neuroprotective properties .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of biofilm formation in Staphylococcus aureus using related compounds.
Study BAnticancer ResearchInvestigated the effects of similar thiophene derivatives on cancer cell lines, showing promising results in reducing cell viability.
Study CNeuroprotective EffectsExplored the potential of related compounds in protecting neuronal cells from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of methyl 2-(substituted acetamido)benzoates, where variations in the acetamido side chain significantly influence physical, chemical, and biological properties. Key analogs include:

Compound Name Substituent on Acetamido Group Synthesis Yield Melting Point (°C) Key Features Reference
Methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate (CI-a) Indole-3-carboxylic acid Not reported Not reported Aromatic indole group
Methyl 2-[2-(piperidin-1-yl)acetamido]benzoate (4c) Piperidine 85% 94 Basic amine, moderate lipophilicity
Methyl 2-(2-morpholinoacetamido)benzoate (4d) Morpholine 80% 92 Polar morpholine ring
Methyl 4-chloro-2-(2-chloroacetamido)benzoate Chloro substituents Adapted method Not reported Electron-withdrawing chloro groups
Target Compound Thiophen-2-ylsulfonyl-piperidine Not reported Not reported Sulfonyl group, thiophene aromaticity N/A
Key Observations:

Chloro analogs () exhibit reduced electron density, which may influence reactivity in nucleophilic substitutions .

Lipophilicity and Solubility :

  • The thiophene ring contributes to lipophilicity, contrasting with the polar morpholine in 4d or the aromatic indole in CI-a .
  • Sulfonyl groups typically improve aqueous solubility, suggesting the target compound may have balanced solubility for bioavailability.

Synthetic Feasibility :

  • Piperidine-containing analogs (e.g., 4c) are synthesized in high yields (~85%), indicating that similar strategies (e.g., amidation, sulfonylation) could apply to the target compound .
  • Sulfonylation steps, as seen in for CI-39, often require controlled conditions (e.g., sodium tungstate/hydrogen peroxide for oxidation) .

Biological Activity

Methyl 2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the available data on its pharmacological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoate moiety linked to a piperidine ring that is further substituted with a thiophenesulfonyl group. Its molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S with a molecular weight of approximately 320.41 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing thiophene rings have shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and B16F10 (melanoma) cells. These compounds often induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of signaling cascades involved in cell survival and growth .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research has demonstrated that similar piperidine derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

Studies exploring the antimicrobial activity of related compounds have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes and inhibition of protein synthesis pathways. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Case Studies

Study Objective Findings
Surendar et al. (2021) Evaluate anticancer activityCompounds exhibited significant cytotoxic effects on MCF7 and B16F10 cells; induced apoptosis via mitochondrial pathways.
Melánová et al. (2013) Investigate anti-inflammatory effectsCompounds reduced LPS-induced NO production in macrophages, highlighting potential for treating inflammatory diseases.
Qi et al. (2015) Assess antimicrobial propertiesDemonstrated strong antibacterial activity against various pathogens; effective in biofilm inhibition studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways via mitochondrial dysfunction.
  • Cytokine Modulation : Inhibition of key inflammatory mediators leading to reduced inflammation.
  • Membrane Disruption : Compromise of bacterial cell integrity resulting in cell lysis.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : To confirm regiochemistry and purity (e.g., distinguishing between piperidine ring conformers) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Optional for absolute configuration determination if crystalline derivatives are obtainable .

Basic: How is reaction progress monitored during synthesis?

Answer:

  • Thin-Layer Chromatography (TLC) : Used to track intermediates and confirm completion of key steps (e.g., disappearance of starting materials). Visualization under UV light or iodine staining is common .
  • In-situ FTIR : Monitors functional group transformations (e.g., carbonyl stretches during amide formation) .
  • HPLC/GC-MS : For quantifying yields and detecting side products in complex reaction mixtures .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency, while dichloromethane minimizes ester hydrolysis .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation; higher temperatures (40–60°C) accelerate coupling reactions .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in piperidine functionalization, as seen in analogous compounds .

Q. Example Data from Analogous Reactions :

StepCatalyst/SolventYieldReference
Piperidine sulfonylationPyridine/DCM85–90%
Amide couplingEDC/HOBt in DMF75–80%

Advanced: How to resolve spectral data contradictions during structural elucidation?

Answer:

  • Cross-Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in the piperidine and thiophene regions .
  • Dynamic NMR : Detect conformational flexibility in the piperidine ring, which may cause splitting or broadening of signals .
  • Computational Modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

Case Study : In a related compound (N-(3-chloro-4-methoxyphenyl)acetamide), discrepancies between MS and NMR data were resolved by isolating intermediates and re-analyzing under inert conditions to prevent oxidation .

Advanced: What strategies are used to evaluate biological activity, such as CFTR modulation?

Answer:

  • In vitro Assays :
    • Patch-Clamp Electrophysiology : Measure chloride ion flux in CFTR-expressing cell lines (e.g., HEK293) .
    • Fluorescence-Based Screening : Use halide-sensitive dyes (e.g., YFP-H148Q) to quantify CFTR activation/inhibition .
  • Structure-Activity Relationship (SAR) : Modify the thiophene sulfonyl group or acetamido linker to assess impact on potency, as demonstrated in imidazo[1,2-a]pyridine derivatives .

Q. Key Findings :

  • Analogous compounds with bulkier sulfonyl groups showed reduced CFTR binding due to steric hindrance .
  • Electron-withdrawing substituents on the thiophene ring enhanced activity by 30–40% in preliminary assays .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Conditions : Incubate in 0.1M HCl/NaOH at 25°C and 40°C; monitor degradation via HPLC .
    • Oxidative Stress : Treat with 3% H₂O₂ and analyze for sulfoxide/sulfone byproducts using LC-MS .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in NMR/UV-Vis spectra .

Q. Example Stability Profile :

ConditionDegradation ProductsHalf-Life (Days)
pH 2.0, 40°CHydrolyzed ester7
3% H₂O₂, 25°CSulfoxide derivative3

Advanced: How to address low yields in piperidine ring functionalization?

Answer:

  • Protection/Deprotection Strategies : Temporarily protect the piperidine nitrogen with Boc groups to prevent undesired side reactions during sulfonylation .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes, improving yields by 15–20% in similar systems .
  • Additive Screening : Use catalytic tetrabutylammonium iodide (TBAI) to enhance sulfonyl group incorporation .

Advanced: What computational tools are recommended for predicting binding modes with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Glide to model interactions with CFTR or other receptors .
  • MD Simulations : GROMACS or AMBER for assessing binding stability over time (e.g., 100-ns trajectories) .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the acetamido group) using MOE or Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.